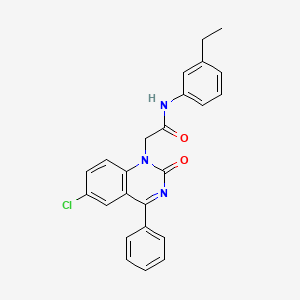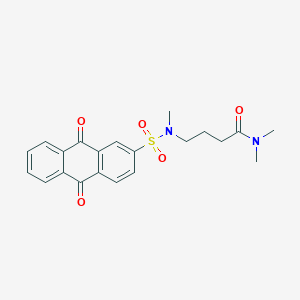![molecular formula C19H20N4O3S B6543642 2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 1003787-29-8](/img/structure/B6543642.png)
2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine (2-MBSOPP) is a synthetic organic compound that has been used in various scientific research applications. It has been studied for its potential in drug discovery and development, as well as its biochemical and physiological effects. 2-MBSOPP has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and anti-oxidative properties.
Wissenschaftliche Forschungsanwendungen
2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and anti-oxidative properties. It has been studied for its potential in drug discovery and development, as well as its biochemical and physiological effects. 2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to have antitumor activity, as it has been shown to induce apoptosis in various cancer cell lines. In addition, 2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine has been found to have anti-oxidative properties, as it has been shown to inhibit the formation of reactive oxygen species.
Wirkmechanismus
The exact mechanism of action of 2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is not yet fully understood. However, it is believed to act by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, it is believed to act by modulating the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects
2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been found to induce apoptosis in various cancer cell lines. Furthermore, it has been found to inhibit the formation of reactive oxygen species. Finally, it has been found to modulate the activity of various transcription factors, such as NF-κB and AP-1.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively stable compound and can be stored for long periods of time without degradation. In addition, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are also some limitations associated with the use of 2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine in laboratory experiments. For example, it is not water soluble and thus cannot be used in aqueous solutions. In addition, it is relatively expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions of 2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine research are numerous. One potential direction is to further study its potential in drug discovery and development. Additionally, further research could be conducted to explore its potential as an anti-inflammatory, antitumor, and anti-oxidative agent. Furthermore, further research could be conducted to explore its potential to modulate the activity of various transcription factors. Finally, further research could be conducted to explore its potential in various other areas, such as neuroscience and immunology.
Synthesemethoden
The synthesis of 2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is a multi-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form 4-methylbenzenesulfonylpiperidine. This is followed by the reaction of 4-methylbenzenesulfonylpiperidine with 1,2,4-oxadiazole-3-ylpyridine to form 2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine. The synthesis of 2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is typically carried out in an organic solvent such as dichloromethane or THF at a temperature of 0-20°C.
Eigenschaften
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14-5-7-16(8-6-14)27(24,25)23-12-9-15(10-13-23)19-21-18(22-26-19)17-4-2-3-11-20-17/h2-8,11,15H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPFNZVEFGXQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[1-(4-Methylbenzenesulfonyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543560.png)
![N-[4-({2-[(3,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543576.png)
![N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543581.png)
![N-[4-({2-[(furan-2-yl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543582.png)
![4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B6543585.png)
![ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B6543592.png)
![N-[(4-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide](/img/structure/B6543594.png)


![7-chloro-3-(3-fluorophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6543605.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6543606.png)
![4-bromo-3-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6543625.png)

![2-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6543635.png)